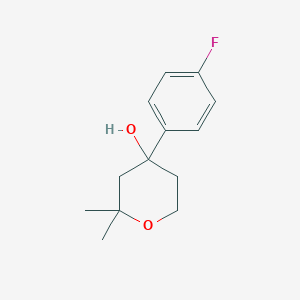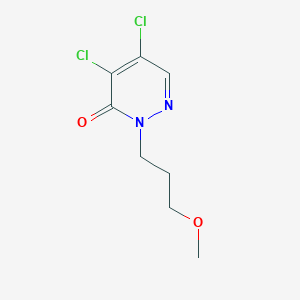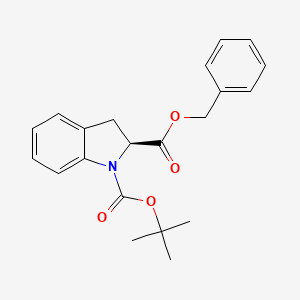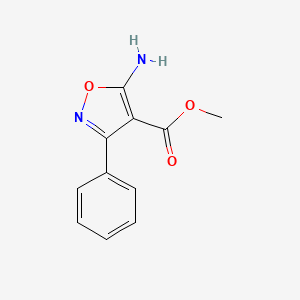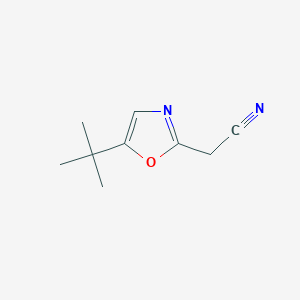
2-(5-(tert-Butyl)oxazol-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(tert-Butyl)oxazol-2-yl)acetonitrile is an organic compound with the molecular formula C9H12N2O. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-(5-(tert-Butyl)oxazol-2-yl)acetonitrile typically involves the reaction of tert-butylamine with a suitable oxazole precursor under controlled conditions. One common method includes the use of acetonitrile as a solvent and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(5-(tert-Butyl)oxazol-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.
Common reagents and conditions used in these reactions include polar and nonpolar solvents, catalysts such as palladium or platinum, and varying temperatures and pressures to optimize the reaction outcomes .
Scientific Research Applications
2-(5-(tert-Butyl)oxazol-2-yl)acetonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research has explored its potential use in drug development, particularly for targeting specific biological pathways and molecular targets.
Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-(tert-Butyl)oxazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
2-(5-(tert-Butyl)oxazol-2-yl)acetonitrile can be compared with other similar compounds, such as:
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: This compound is also an oxazole derivative with similar applications in chemistry and biology.
4,4′-Bis(2-benzoxazolyl)stilbene: Another oxazole derivative used as a fluorescent brightener and in photoluminescence experiments.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-(5-tert-butyl-1,3-oxazol-2-yl)acetonitrile |
InChI |
InChI=1S/C9H12N2O/c1-9(2,3)7-6-11-8(12-7)4-5-10/h6H,4H2,1-3H3 |
InChI Key |
FZCCKCMERXVOKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



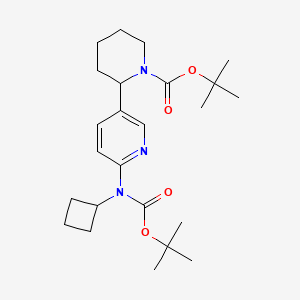

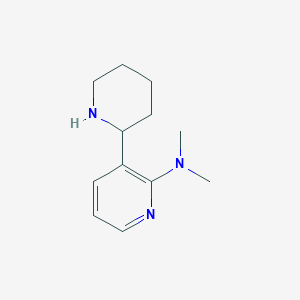

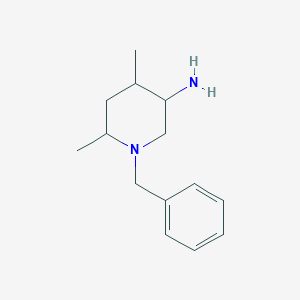

![3-(4-Methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11809912.png)
